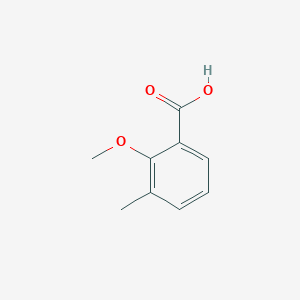

2-Methoxy-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISMEIDIHLMTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359222 | |

| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26507-91-5 | |

| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-3-methylbenzoic acid, an important intermediate in the synthesis of the insecticide methoxyfenozide.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and fine chemical synthesis. It details the structural, physical, and spectral properties of the compound, along with established methodologies for their determination. Furthermore, this guide offers insights into its synthesis, stability, reactivity, and safety considerations to ensure its effective and safe handling and application.

Introduction

This compound, also known as 3-methyl-o-anisic acid, is a substituted aromatic carboxylic acid with the molecular formula C₉H₁₀O₃.[2] Its strategic placement of methoxy and methyl groups on the benzoic acid backbone makes it a valuable precursor in organic synthesis, most notably in the production of methoxyfenozide, a diacylhydrazine insecticide that acts as an ecdysone agonist.[1][3] Understanding the fundamental physicochemical properties of this compound is paramount for process optimization, quality control, and the development of new synthetic routes and applications.

This guide is structured to provide a holistic understanding of this compound, beginning with its core physical and chemical identifiers and progressing to detailed experimental protocols for property determination. The causality behind experimental choices is explained to provide a deeper, field-proven perspective.

Molecular Structure and Identification

The molecular structure of this compound is foundational to its chemical behavior. The ortho-methoxy group and meta-methyl group relative to the carboxylic acid moiety influence its acidity, solubility, and reactivity.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 26507-91-5, 55289-06-0 | [2] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)OC | [2] |

| InChI Key | KISMEIDIHLMTCQ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Experimental Context | Source |

| Melting Point | 147.0 to 151.0 °C | [1] | |

| Boiling Point | 138 °C | at 16 Torr | [1] |

| Solubility | Soluble in methanol, Insoluble in water | [1] | |

| pKa (Predicted) | 3.83 ± 0.10 | [1] | |

| Appearance | White to yellow to orange powder/crystal | [1] | |

| Density (Predicted) | 1.168 ± 0.06 g/cm³ | [1] |

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Melting Point

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.

Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination. A broad melting range (greater than 2 °C) often indicates the presence of impurities.

Boiling Point Determination (Reduced Pressure)

Due to the high boiling point of many aromatic carboxylic acids at atmospheric pressure, which can lead to decomposition, determination under reduced pressure is often preferred.

Methodology: Vacuum Distillation

-

Apparatus Setup: Assemble a microscale distillation apparatus suitable for vacuum.

-

Sample Introduction: Place a small amount of the compound in the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure to a stable, known value (e.g., 16 Torr).

-

Heating: Gently heat the distillation flask.

-

Observation: Record the temperature at which a steady stream of condensate is observed, along with the corresponding pressure.

Causality: Reducing the pressure lowers the temperature required for the liquid's vapor pressure to equal the external pressure, thus preventing thermal degradation of the compound.

Solubility Determination

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Methodology: Visual Assessment in Various Solvents

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, toluene, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate vial, add a small, known amount of this compound (e.g., 10 mg).

-

Observation: Agitate the vials at a constant temperature and visually observe for dissolution.

-

Quantification (Optional): For a more quantitative assessment, incrementally add the solute to a known volume of solvent until saturation is reached.

Causality: The "like dissolves like" principle generally applies. The carboxylic acid group imparts some polarity, while the aromatic ring and methyl group contribute to nonpolar character. Its insolubility in water and solubility in methanol are consistent with this structure.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid proton.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture (e.g., water-methanol) to a known concentration.

-

Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Causality: The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. This point is identified as the midpoint of the steepest part of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide a molecular fingerprint of this compound, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.96 (1H, dd, J₁=7.7, J₂=1.8Hz), 7.43 (1H, brd, J=7.7Hz), 7.18 (1H, t, J=7.7Hz), 3.93 (3H, s), 2.83 (3H, s).[4]

¹³C NMR (CDCl₃) δ (ppm): 166.4, 157.9, 137.1, 131.7, 130.9, 125.2, 122.1, 62.3, 16.1.[4]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Analysis: Acquire the NMR spectra on a calibrated spectrometer.

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. Filtration removes any particulate matter that could degrade the quality of the magnetic field homogeneity and thus the spectral resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions (cm⁻¹):

-

~2500-3300 (broad): O-H stretch of the carboxylic acid

-

~1700 (strong): C=O stretch of the carboxylic acid

-

~1600, ~1450: C=C stretches of the aromatic ring

-

~1250, ~1050: C-O stretches (methoxy and carboxylic acid)

Experimental Protocol: KBr Pellet Method

-

Grinding: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a translucent pellet.

-

Analysis: Place the pellet in the IR spectrometer and acquire the spectrum.

Causality: KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range. The sample must be finely ground and well-dispersed to minimize scattering of the IR beam.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 166

-

Loss of -OH: m/z = 149

-

Loss of -OCH₃: m/z = 135

-

Loss of -COOH: m/z = 121

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons to generate charged fragments.

-

Analysis: Separate the fragments based on their mass-to-charge ratio and detect their abundance.

Causality: The fragmentation pattern is determined by the stability of the resulting carbocations and radical cations, providing structural clues about the original molecule.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of the insecticide methoxyfenozide.

Synthesis of this compound

Several synthetic routes have been reported. One common method involves the reduction of 3-nitro-2-methylbenzoic acid to 3-amino-2-methylbenzoic acid, followed by diazotization and methoxylation.[1] Another route starts from 2,6-dichlorotoluene, which is methoxylated and then subjected to cyanation and hydrolysis.[1]

Synthesis of Methoxyfenozide

The synthesis of methoxyfenozide from this compound typically involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with N'-tert-butyl-N'-(3,5-dimethylbenzoyl)hydrazine.

Caption: Synthesis of Methoxyfenozide from this compound.

Stability and Storage

This compound is a stable solid under standard laboratory conditions. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] It is incompatible with strong oxidizing agents and strong bases.

Safety and Handling

Hazard Identification:

-

Irritating to eyes, respiratory system, and skin.[1]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Caption: General Analytical Workflow for Characterization.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the efficient and safe use of this important chemical intermediate. A thorough understanding of these fundamental properties is essential for its successful application in the synthesis of agrochemicals and other fine chemicals.

References

synthesis and characterization of 2-Methoxy-3-methylbenzoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-methylbenzoic Acid

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the (CAS No: 26507-91-5), also known as 3-Methyl-o-anisic acid. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

Introduction and Strategic Importance

This compound is a substituted benzoic acid derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring methoxy and methyl groups ortho and meta to the carboxylic acid respectively, makes it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it is a known intermediate for the insecticide methoxyfenozide[1]. Understanding its synthesis and possessing the ability to unequivocally characterize it are fundamental skills for chemists in the fine chemical and pharmaceutical industries.

This guide will explore two primary, field-proven synthetic routes: the Grignard reaction pathway, valued for its reliability and efficiency in carbon-carbon bond formation, and the oxidation of a corresponding toluene precursor, a more direct approach. We will then delve into the rigorous analytical techniques required to confirm the structure and purity of the final product.

Synthetic Methodologies: A Tale of Two Pathways

The choice of a synthetic route is often a balance between starting material availability, reaction scalability, and overall yield. Here, we present two robust methods for preparing this compound.

Pathway A: Grignard Carboxylation of 2-Chloro-3-methylanisole

This classic organometallic approach is a cornerstone of synthetic chemistry for creating carboxylic acids from aryl halides. The core principle involves the formation of a highly nucleophilic Grignard reagent, which then attacks the electrophilic carbon of carbon dioxide (dry ice). A Chinese patent outlines a similar industrial process, underscoring its practicality[2][3].

Causality of Experimental Design:

-

Starting Material: The synthesis begins with 2-chloro-3-methylanisole. This precursor is often prepared from the more readily available 2,6-dichlorotoluene via a nucleophilic aromatic substitution with sodium methoxide[2].

-

Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by protic sources, such as water. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) are mandatory. Tetrahydrofuran (THF) is often preferred for its higher boiling point and better solvating properties for the Grignard reagent[2].

-

Initiation: The reaction between magnesium turnings and the aryl halide can sometimes be sluggish to start. A small crystal of iodine or a few drops of a more reactive halide like bromoethane can be used to activate the magnesium surface[2].

-

Carboxylation: Solid carbon dioxide (dry ice) provides a convenient and inexpensive source of the carboxyl group. The Grignard reagent is added to a slurry of crushed dry ice in an anhydrous solvent to ensure the CO2 is in large excess, minimizing the side reaction where the Grignard reagent attacks the initially formed carboxylate salt.

-

Work-up: The reaction is quenched with an aqueous acid (e.g., HCl). This crucial step serves two purposes: it protonates the magnesium carboxylate salt to yield the desired carboxylic acid and dissolves any unreacted magnesium metal[4].

-

Preparation of 2-Chloro-3-methylanisole (Intermediate):

-

To a reaction vessel, add sodium methoxide solution (e.g., 30% in methanol), 2,6-dichlorotoluene, dimethylformamide (DMF) as a solvent, and a cuprous salt catalyst (e.g., cuprous chloride).

-

Heat the mixture to approximately 120°C and maintain for several hours until the reaction is complete (monitored by GC).

-

Cool the reaction, filter off the inorganic salts, and remove the DMF under reduced pressure to yield the intermediate, 2-chloro-3-methylanisole[2].

-

-

Grignard Reagent Formation:

-

Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.1 equivalents) in the flask.

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-chloro-3-methylanisole (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a crystal of iodine or warm the flask gently.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent[2].

-

-

Carboxylation and Work-up:

-

In a separate, larger flask, place a generous excess of freshly crushed dry ice and add anhydrous THF.

-

Cool the Grignard reagent solution to room temperature and slowly add it via cannula to the dry ice slurry with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess CO2 sublimes.

-

Slowly pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate).

-

References

- 1. chembk.com [chembk.com]

- 2. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 3. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

- 4. mason.gmu.edu [mason.gmu.edu]

An In-depth Technical Guide to 2-Methoxy-3-methylbenzoic acid

This guide provides a comprehensive technical overview of 2-Methoxy-3-methylbenzoic acid (CAS No. 26507-91-5), a versatile benzoic acid derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's physicochemical properties, established synthesis protocols, detailed spectroscopic characterization, and its applications as a key intermediate in various fields.

Introduction: A Key Synthetic Building Block

This compound, also known as 3-methyl-o-anisic acid, is an organic compound that has garnered significant interest as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, provides a unique combination of steric and electronic properties, making it a valuable scaffold for creating more complex molecules.[2] Notably, it is a key precursor in the production of the highly efficient and low-toxicity insecticide, methoxyfenozide.[1][3] In the pharmaceutical realm, its derivatives are explored for potential anti-inflammatory, analgesic, and antimicrobial activities, highlighting its importance in drug discovery and development.[2]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and research.

| Property | Value | Source |

| CAS Number | 26507-91-5 | [4] |

| Molecular Formula | C₉H₁₀O₃ | [3][4] |

| Molecular Weight | 166.17 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | White solid / crystalline powder | [5] |

| Melting Point | 147.0 to 151.0 °C | [3] |

| Boiling Point | 138 °C at 16 Torr | [3] |

| Solubility | Soluble in methanol; Insoluble in water | [3] |

| SMILES | CC1=C(C(=CC=C1)C(=O)O)OC | [4] |

| InChIKey | KISMEIDIHLMTCQ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from different precursors. A common and illustrative method involves a Grignard reaction with an appropriately substituted chloroanisole derivative. This approach is advantageous due to the commercial availability of the starting materials and generally high yields.

Synthesis via Grignard Reagent: A Step-by-Step Protocol

This protocol is based on a method described in patent literature, which involves the formation of a Grignard reagent from 2-methyl-3-chloroanisole, followed by carboxylation with dry ice (solid CO₂).[1]

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the use of anhydrous solvents (tetrahydrofuran) and the exclusion of atmospheric moisture are critical for the successful formation of the organomagnesium intermediate.

-

Initiation of Grignard Reaction: A small amount of a reactive alkyl halide (e.g., bromoethane) is often used to initiate the reaction between the less reactive aryl chloride and magnesium turnings. This cleans the magnesium surface and activates it.

-

Carboxylation with Dry Ice: Dry ice serves as an inexpensive and efficient source of carbon dioxide. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO₂. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

-

Acidic Workup: The addition of a strong acid (e.g., HCl) in the workup step is necessary to protonate the initially formed carboxylate salt, yielding the final carboxylic acid product.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Detailed Protocol:

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small crystal of iodine or a few drops of bromoethane to initiate the reaction.

-

Grignard Formation: A solution of 2-methyl-3-chloroanisole (1.0 eq) in anhydrous THF is added dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated at 40-60°C for 1.5-2.5 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: The reaction mixture is cooled to approximately -15°C to -5°C in an ice-salt bath. Crushed dry ice is then added portion-wise, ensuring the temperature does not exceed 20°C. The mixture is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature.

-

Workup: The reaction is quenched by the slow addition of cold aqueous hydrochloric acid (e.g., 10% HCl) until the pH is acidic (pH ~1), which dissolves the magnesium salts and protonates the carboxylate.

-

Isolation: The resulting white precipitate is collected by filtration, washed with cold water, and dried under reduced pressure to yield this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented below are compiled from various sources and represent typical expected values.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~11.0 (br s, 1H) | -COOH |

| 7.96 (dd, 1H) | Ar-H |

| 7.43 (d, 1H) | Ar-H |

| 7.18 (t, 1H) | Ar-H |

| 3.93 (s, 3H) | -OCH₃ |

| 2.83 (s, 3H) | -CH₃ |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1680-1710 | C=O stretch (carboxylic acid dimer) |

| ~1580-1600 | C=C stretch (aromatic) |

| ~1250-1300 | C-O stretch (aryl ether) |

Note: The broad O-H stretch and the position of the C=O stretch are characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| Technique | m/z Value | Assignment |

| ESI+ | 167.1 | [M+H]⁺ |

Applications in Research and Industry

This compound is a valuable intermediate with applications in several key areas.

Agrochemical Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of methoxyfenozide, a diacylhydrazine insecticide.[1][3] Methoxyfenozide functions as an ecdysone agonist, inducing a premature and lethal molt in target insects, while exhibiting low toxicity to non-target organisms.

Caption: Simplified synthetic pathway to Methoxyfenozide.

Pharmaceutical and Medicinal Chemistry

The substituted benzoic acid motif is a common feature in many biologically active molecules. This compound serves as a building block for the synthesis of novel compounds with potential therapeutic applications, including:

Its utility in medicinal chemistry stems from the ability of its functional groups to be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[9]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

For complete safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[9]

References

- 1. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 8. srinichem.com [srinichem.com]

- 9. chemicalbook.com [chemicalbook.com]

A Comprehensive Spectroscopic Analysis of 2-Methoxy-3-methylbenzoic Acid

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. 2-Methoxy-3-methylbenzoic acid (CAS No. 26507-91-5), a substituted benzoic acid derivative, serves as a valuable building block in the synthesis of more complex molecules. Its chemical reactivity and biological activity are intrinsically linked to its precise molecular architecture. Therefore, a thorough characterization using a suite of spectroscopic techniques is not merely a procedural step but a foundational requirement for its application in drug development and materials science.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and quality control professionals, offering not just raw data, but also expert interpretation and field-proven protocols to ensure data integrity and reproducibility.

Molecular Identity and Structure

Before delving into the spectral data, it is essential to establish the fundamental properties of the target compound.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 26507-91-5 | [PubChem][1] |

| Molecular Formula | C₉H₁₀O₃ | [PubChem][1] |

| Molecular Weight | 166.17 g/mol | [PubChem][1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)OC | [PubChem][1] |

The structural arrangement of the functional groups dictates the spectroscopic fingerprint of the molecule.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis provides information on the chemical environment, connectivity, and population of different nuclei.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For this compound, we anticipate distinct signals for the carboxylic acid proton, the three aromatic protons, the methoxy group protons, and the methyl group protons.

Table 1: ¹H NMR Data (Varian A-60D Spectrometer) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. |

| ~7.0-7.8 | Multiplet | 3H | Ar-H | The three protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets) due to coupling with each other. Their exact shifts are influenced by the electronic effects of the substituents. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are deshielded by the adjacent oxygen atom but are not coupled to other protons, resulting in a singlet. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl protons attached to the aromatic ring are shielded relative to the methoxy group and appear as a singlet. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency used. The data presented is a representative interpretation based on publicly available spectra.[1]

The integrity of NMR data is contingent upon a rigorously executed experimental procedure.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which is essential for high-resolution spectra. This is typically an automated or semi-automated process.

-

-

Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR, a 90° pulse is used.

-

Acquire a number of scans (e.g., 8 or 16) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of protons.

-

Caption: Standard workflow for NMR data acquisition and processing.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Given the structure's lack of symmetry, all nine carbon atoms of this compound are expected to be unique, resulting in nine distinct signals.

Table 2: ¹³C NMR Data Interpretation [1]

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~170 | -C OOH | The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield. |

| ~160 | Ar-C -OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |

| ~120-140 | 4 x Ar-C | The remaining four aromatic carbons (including the one attached to the -COOH and the one attached to the -CH₃) appear in this region. |

| ~110 | Ar-C H | The aromatic carbon with a hydrogen attached, ortho to the methoxy group, is expected to be shielded relative to the others. |

| ~55-60 | -OC H₃ | The carbon of the methoxy group is shielded by the oxygen but deshielded compared to a simple alkyl group. |

| ~15-20 | Ar-C H₃ | The carbon of the methyl group attached to the ring is the most shielded carbon in the molecule. |

Note: This is a predicted assignment based on established chemical shift ranges. The spectrum was sourced from Eastman Organic Chemicals via SpectraBase.[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally powerful technique for the identification of specific functional groups.

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250, ~1050 | Strong | C-O Stretch | Ether (-OCH₃) and Carboxylic Acid |

| 2850-3000 | Medium-Weak | C-H Stretch | Aromatic and Aliphatic |

The most diagnostic feature in the IR spectrum is the extremely broad O-H stretching band of the carboxylic acid, which is a result of strong hydrogen bonding in the solid state or in concentrated solutions. This is superimposed on the C-H stretching signals. The sharp, intense carbonyl (C=O) absorption around 1700 cm⁻¹ is another unambiguous indicator of the carboxylic acid group.[1]

ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to generate a spectrum with a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive technique for determining molecular weight and can offer significant structural clues based on fragmentation patterns.

For this compound (C₉H₁₀O₃), the exact monoisotopic mass is 166.0630 Da.[1] In a typical electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺˙) at m/z 166.

Predicted Fragmentation Pathway

The stability of the resulting carbocations and neutral losses governs the fragmentation pattern.

-

Loss of Hydroxyl Radical (M-17): A common fragmentation for benzoic acids is the loss of the -OH group, leading to a stable acylium ion. For this molecule, this would result in a fragment at m/z 149 .

-

Loss of Methoxy Radical (M-31): Cleavage of the ether bond can lead to the loss of a methoxy radical (·OCH₃), yielding a fragment at m/z 135 .

-

Loss of Carboxyl Group (M-45): Decarboxylation via the loss of the entire -COOH group as a radical is another plausible pathway, resulting in a fragment at m/z 121 . This fragment, methoxytoluene, can undergo further fragmentation.

-

Alpha-Cleavage (M-15): The loss of a methyl radical (·CH₃) from the methoxy group after initial ionization is also possible, leading to a fragment at m/z 151 .

Caption: Plausible EI fragmentation pathways for this compound.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. The solvent is removed under vacuum.

-

Ionization: The gaseous sample molecules enter the ionization chamber and are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector counts the number of ions at each m/z value, and the software plots this intensity data to generate the mass spectrum.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of all expected functional groups in their correct relative positions. The IR spectrum provides definitive evidence for the carboxylic acid and ether functionalities through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation patterns that are consistent with the known structure. This suite of data forms the essential analytical package required for the confident use of this compound in research, development, and manufacturing settings.

References

An In-depth Technical Guide on the Biological Activity of 2-Methoxy-3-methylbenzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of derivatives of 2-Methoxy-3-methylbenzoic acid. While direct experimental data on this specific scaffold is emerging, this document synthesizes current knowledge from structurally related benzoic acid and methoxybenzamide derivatives to forecast its therapeutic potential. We delve into predictive antimicrobial and anticancer activities, outlining detailed synthetic protocols and bioassay methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications. We will explore potential mechanisms of action, including the inhibition of the Hedgehog signaling pathway, and discuss structure-activity relationships based on analogous compounds.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic efficacy of these compounds is intricately linked to the nature and position of substituents on the aromatic ring, which modulate their electronic, steric, and lipophilic properties.[4] The this compound scaffold presents a unique substitution pattern that is ripe for exploration in drug discovery programs. The presence of the methoxy and methyl groups can influence the molecule's conformation and its interactions with biological targets, potentially leading to novel pharmacological profiles. This guide will serve as a foundational resource for the synthesis and biological evaluation of derivatives of this promising scaffold.

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound serves as the crucial first step in the development of a library of derivatives for biological screening. Several synthetic routes to the parent acid have been reported, often starting from commercially available precursors.

Synthesis of this compound

A common synthetic route involves the methylation of a corresponding hydroxybenzoic acid precursor. For instance, 3-hydroxy-2-methylbenzoic acid can be methylated using dimethyl sulfate in the presence of a base.[5] Another approach starts from 2,6-dichlorotoluene, which can be converted to 2-methyl-3-chloroanisole, followed by a Grignard reaction with carbon dioxide to yield the desired benzoic acid.[6]

Derivatization of this compound

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a diverse range of derivatives, including esters, amides, and hydrazides.

The acid can be readily converted to the more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride.[7][8][9][10] This intermediate is a key precursor for the synthesis of esters and amides.

Experimental Protocol: Synthesis of 2-Methoxy-3-methylbenzoyl Chloride

-

To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-Methoxy-3-methylbenzoyl chloride.

-

The product can be used in the next step without further purification.

The benzoyl chloride can be reacted with a variety of alcohols or amines to generate a library of esters and amides.

Experimental Protocol: General Procedure for the Synthesis of Amide Derivatives

-

Dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.

-

To this solution, add a solution of 2-Methoxy-3-methylbenzoyl chloride (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

The methyl ester of this compound can be reacted with hydrazine hydrate to produce the corresponding benzohydrazide, a valuable intermediate for the synthesis of hydrazone derivatives.[11][12]

Experimental Protocol: Synthesis of 2-Methoxy-3-methylbenzohydrazide

-

Dissolve methyl 2-methoxy-3-methylbenzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.

Predicted Biological Activities and Mechanisms of Action

Based on the biological activities reported for structurally similar compounds, derivatives of this compound are predicted to exhibit a range of therapeutic properties, most notably as anticancer and antimicrobial agents.

Anticancer Activity: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers.[4][13][14][15][16] Small molecule inhibitors of this pathway, particularly those targeting the Smoothened (SMO) receptor, have shown promise as anticancer agents.[4] Research on 2-methoxybenzamide derivatives has demonstrated their potential as inhibitors of the Hh signaling pathway. These compounds are thought to bind to the SMO receptor, preventing the downstream activation of GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.[13]

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[1][2] Their mechanism of action is often attributed to the disruption of the microbial cell membrane. The undissociated form of the acid can diffuse across the membrane, and upon entering the more neutral cytoplasm, it dissociates, leading to intracellular acidification and disruption of metabolic processes.[17][18] The lipophilicity of the molecule, influenced by substituents like the methyl and methoxy groups, plays a crucial role in its ability to penetrate the cell membrane. It is hypothesized that ester and amide derivatives of this compound will exhibit significant antimicrobial activity against a range of bacteria and fungi.

Structure-Activity Relationship (SAR) Analysis (Predictive)

Due to the limited direct experimental data on this compound derivatives, the following SAR is inferred from studies on analogous benzamide and benzoic acid series.

For Anticancer Activity

Studies on bis-benzamides as anticancer agents have highlighted the importance of specific functional groups for activity. For instance, a nitro group at the N-terminus of a bis-benzamide was found to be crucial for its antiproliferative effects.[19] In the context of 2-Methoxy-3-methylbenzamides, it is predicted that:

-

Amide Substitutions: The nature of the substituent on the amide nitrogen will significantly impact activity. Bulky or electron-withdrawing groups could enhance binding to the target protein.

-

Positional Isomerism: The relative positions of the methoxy and methyl groups are likely critical. The ortho-methoxy group may influence the conformation of the molecule and its ability to form key hydrogen bonds with the target.

For Antimicrobial Activity

For antimicrobial benzoic acid derivatives, the following trends are often observed:

-

Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity by facilitating passage through the cell membrane. Esterification of the carboxylic acid is a common strategy to increase lipophilicity.

-

Electronic Effects: The electronic nature of the substituents can influence the pKa of the carboxylic acid, which in turn affects the concentration of the active undissociated form at a given pH.

Table 1: Predicted Anticancer Activity of Hypothetical 2-Methoxy-3-methylbenzamide Derivatives against a Cancer Cell Line (e.g., PC-3)

| Compound ID | R Group (on Amide) | Predicted IC50 (µM) | Rationale for Prediction |

| DM-1 | -H | > 50 | Unsubstituted amide may have low potency. |

| DM-2 | -CH3 | 20-40 | Small alkyl group may slightly improve activity. |

| DM-3 | -Phenyl | 5-15 | Aromatic ring could enhance binding through π-π interactions. |

| DM-4 | -4-Chlorophenyl | 1-5 | Electron-withdrawing group may improve potency. |

| DM-5 | -4-Nitrophenyl | < 1 | Nitro group is often associated with high potency in related series.[19] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22][23]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][24][25][26][27]

Experimental Protocol: Broth Microdilution Assay

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe only) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, its derivatives are predicted to possess significant anticancer and antimicrobial activities. This guide provides a foundational framework for the synthesis and biological evaluation of these compounds. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening to validate the predicted biological activities and elucidate detailed structure-activity relationships. Further mechanistic studies will also be crucial to identify the specific molecular targets and pathways modulated by these novel compounds.

References

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]

- 6. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 7. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

- 8. 2-Methyl-3-methoxybenzoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-METHOXY-3-METHYLBENZOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hedgehog signalling pathway inhibitors as cancer suppressing agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. atcc.org [atcc.org]

- 21. benchchem.com [benchchem.com]

- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Broth Microdilution | MI [microbiology.mlsascp.com]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. rr-asia.woah.org [rr-asia.woah.org]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Strategic deployment of 2-Methoxy-3-methylbenzoic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide

Introduction: Unveiling a Versatile Scaffold

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of available scaffolds, 2-methoxy-3-methylbenzoic acid has emerged as a particularly valuable starting material. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a methoxy group, and a methyl group, imparts a distinct combination of steric and electronic properties that medicinal chemists can strategically exploit. This guide provides an in-depth exploration of this compound as a building block, offering insights into its synthesis, key chemical transformations, and its application in the generation of bioactive molecules. We will delve into the mechanistic rationale behind its use and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's fundamental characteristics is the bedrock of its effective utilization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 147.0 to 151.0 °C | [2] |

| Solubility | Soluble in methanol, insoluble in water.[2] | |

| Appearance | White to off-white solid |

The synthesis of this compound is well-documented in the patent literature, with several viable routes available for its preparation on a laboratory and industrial scale. A common and effective method involves the use of 2,6-dichlorotoluene as a starting material.[3] This approach is favored for its straightforward reaction sequence and good overall yield.

A representative synthetic scheme is outlined below:

Figure 1: A common synthetic route to this compound.

This multi-step synthesis begins with the selective methoxylation of 2,6-dichlorotoluene, followed by the formation of a Grignard reagent and subsequent carboxylation using dry ice. This method provides a reliable and scalable means of accessing the target building block.

The "Ortho Effect": A Key to Understanding Reactivity

The substitution pattern of this compound gives rise to a phenomenon known as the "ortho effect." The presence of the methyl group ortho to the carboxylic acid functionality leads to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, resulting in an increase in the acidity of the carboxylic acid compared to its meta- and para-substituted isomers. This enhanced acidity can influence its reactivity in subsequent chemical transformations, a factor that medicinal chemists can leverage.

Application as a Building Block: A Case Study of Methoxyfenozide

One of the most prominent applications of this compound is as a key intermediate in the synthesis of the insecticide methoxyfenozide.[2][4] Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone receptor agonist, inducing a premature and lethal molt in lepidopteran pests.

The synthesis of methoxyfenozide highlights the utility of this compound in constructing complex molecular architectures. The overall synthetic strategy involves the conversion of this compound to its corresponding acyl chloride, followed by coupling with a substituted hydrazine.

Figure 2: Synthetic pathway to Methoxyfenozide.

This synthesis underscores the importance of this compound as a foundational element for introducing a specific substitution pattern into the final bioactive molecule.

Gateway to Bioactive Amides and Esters: Experimental Protocols

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters. These functional groups are prevalent in a vast number of pharmaceuticals, and their formation is a cornerstone of medicinal chemistry.

Amide Bond Formation: A Representative Protocol

Amide coupling reactions are among the most frequently employed transformations in drug discovery. The following is a representative protocol for the coupling of this compound with a substituted aniline, a common reaction in the synthesis of potential kinase inhibitors and other therapeutic agents.[5][6][7]

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and an additive like HOBt (1.2 eq). The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active ester. The choice of coupling reagent and solvent can be critical and may require optimization depending on the specific substrates.

-

Addition of the Amine: To the activated carboxylic acid solution, add the desired substituted aniline (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Figure 3: Workflow for a typical amide coupling reaction.

Esterification: A Representative Protocol

Esterification is another fundamental transformation that can be readily applied to this compound to generate derivatives with potential biological activity, for instance, as analgesics or anti-inflammatory agents. A classic and reliable method is the Fischer-Speier esterification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).

-

Heating and Monitoring: The reaction mixture is heated to reflux and monitored by TLC or LC-MS. To drive the equilibrium towards the product, it is often beneficial to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus if the reaction is conducted in a solvent like toluene.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by flash column chromatography.

Expanding the Chemical Space: Potential Therapeutic Applications

While the application of this compound is well-established in the agrochemical industry, its potential in medicinal chemistry is an area of active exploration. The substituted benzamide and benzoate motifs are privileged structures found in numerous approved drugs and clinical candidates. For instance, various substituted benzamides have shown promise as kinase inhibitors for the treatment of cancer.[8][9] The unique electronic and steric environment provided by the 2-methoxy-3-methyl substitution pattern can be exploited to achieve selective interactions with the target protein.

Furthermore, derivatives of benzoic acid have been investigated for a range of other therapeutic indications, including anti-inflammatory, analgesic, and antimicrobial activities. The strategic derivatization of this compound through amide and ester linkages provides a powerful platform for generating novel chemical entities with the potential to address unmet medical needs.

Conclusion: A Building Block of Strategic Importance

This compound represents a valuable and versatile building block for medicinal chemists. Its well-defined synthesis, coupled with its unique structural and electronic properties, makes it an attractive starting point for the design and synthesis of novel bioactive molecules. The successful application of this scaffold in the development of the insecticide methoxyfenozide serves as a compelling testament to its utility. By leveraging established synthetic methodologies for amide and ester formation, researchers can readily access a diverse range of derivatives for biological screening. As the quest for new and improved therapeutics continues, the strategic deployment of well-characterized and versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

- 1. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride - Google Patents [patents.google.com]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ijmphs.com [ijmphs.com]

Unlocking the Therapeutic Potential of 2-Methoxy-3-methylbenzoic Acid Analogs: A Technical Guide to Target Identification and Validation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid derivatives are a well-established class of compounds with a diverse range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for analogs of 2-Methoxy-3-methylbenzoic acid. While direct literature on this specific molecule is sparse, this guide synthesizes data from structurally related methoxybenzoic and methylbenzoic acid analogs to propose high-probability target classes and outlines a robust, multi-pronged experimental strategy for target deconvolution and validation. We will delve into the rationale behind experimental choices, provide detailed, actionable protocols for key assays, and illustrate critical pathways and workflows to empower researchers in their drug discovery efforts.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. The addition of functional groups, such as methoxy and methyl moieties, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.[3][4][5] The methoxy group, an electron-donating substituent, can influence the acidity of the carboxylic acid, impact metabolic stability, and critically, alter the binding affinity for biological targets.[4][5][6] The methyl group, while seemingly simple, can provide crucial steric interactions within a binding pocket and enhance lipophilicity. The specific substitution pattern of this compound suggests a unique conformational and electronic profile that warrants a thorough investigation of its therapeutic potential.

Based on the known activities of related analogs, we hypothesize that this compound and its derivatives are likely to modulate pathways involved in:

-

Inflammation: Through the inhibition of key inflammatory enzymes.

-

Cancer Proliferation: By targeting enzymes that regulate gene expression and cell signaling.

-

Oxidative Stress: By scavenging reactive oxygen species and modulating antioxidant defense mechanisms.

This guide will provide the strategic and technical framework to systematically explore these hypotheses.

High-Probability Therapeutic Target Classes

An analysis of the structure-activity relationships of analogous compounds points towards three primary target classes for this compound analogs.

Cyclooxygenase (COX) Enzymes

The inhibition of COX-1 and COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Several benzoic acid derivatives have been shown to inhibit these enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[7][8][9] The substitution pattern of this compound may confer selectivity for one isoform over the other, a critical factor in mitigating the gastrointestinal side effects associated with non-selective COX inhibition.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers and inflammatory diseases.[10] Notably, some benzoic acid derivatives have been identified as HDAC inhibitors.[10] By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[11][12] Several small molecule inhibitors targeting this pathway have been developed, and there is evidence to suggest that certain benzoic acid-containing scaffolds can exhibit inhibitory activity against PI3K isoforms.[13][14]

A Strategic Workflow for Target Identification and Validation

A multi-faceted approach is essential for the unambiguous identification and validation of the molecular targets of this compound analogs. The following workflow integrates both unbiased and hypothesis-driven methodologies.

Caption: A strategic workflow for target identification and validation.

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in the target identification and validation workflow.

Phase 1: Initial Screening

This initial screen provides a broad overview of the cytotoxic potential of the analogs across a diverse panel of cancer cell lines.[2][15][16][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[18]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This fluorometric assay determines the inhibitory activity of the compounds against COX-1 and COX-2.[7][8][19][20]

Protocol:

-

Reagent Preparation: Prepare the COX assay buffer, heme, and fluorometric substrate according to the manufacturer's instructions (e.g., Abcam ab204698).[19]

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Reaction Setup: In a 96-well plate, add the COX-1 or COX-2 enzyme, assay buffer, and the test compound or vehicle control.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.[19]

-

Data Analysis: Calculate the slope of the linear portion of the kinetic curve. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 values.

This fluorometric assay screens for inhibitors of HDAC enzymes.[10][21][22][23]

Protocol:

-

Reagent Preparation: Prepare the HDAC assay buffer, HDAC substrate, and developer solution (e.g., Abcam ab283378).

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Reaction Setup: In a 96-well plate, add HeLa nuclear extract (as a source of HDACs), HDAC substrate, and the test compound or vehicle control (Trichostatin A can be used as a positive control).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Development: Add the developer solution to stop the reaction and generate a fluorescent signal. Incubate for another 15-30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at Ex/Em = 350-380/440-460 nm.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values.

Phase 2: Unbiased Target Deconvolution

This technique identifies proteins that directly bind to the analog of interest.[24][25][26][27][28][29]

Protocol:

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin).

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Cell Lysate Preparation: Prepare a protein lysate from a responsive cell line identified in the initial screening.

-

Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for protein binding. Include a control with beads alone and a competition control with an excess of the free (non-biotinylated) compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands and identify them by mass spectrometry.

Caption: Workflow for affinity chromatography-mass spectrometry.

Phase 3: Target Validation

This is a classic in vivo model to assess the anti-inflammatory potential of a compound.[9][30][31][32]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally. A standard NSAID like indomethacin should be used as a positive control.

-

Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation and Interpretation

Table 1: Hypothetical Screening Data for this compound Analogs

| Compound ID | R Group Modification | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. COX-2 | IC50 (µM) vs. HDAC1 |

| MMBA-001 | None (Parent Compound) | 25.4 | 15.2 | > 100 |

| MMBA-002 | 4-Fluoro | 18.7 | 10.8 | > 100 |

| MMBA-003 | 4-Chloro | 15.2 | 8.5 | 85.3 |

| MMBA-004 | 5-Nitro | 5.6 | 45.1 | 12.7 |

| Indomethacin | N/A | 55.8 | 0.1 | N/A |

| SAHA | N/A | 0.5 | N/A | 0.02 |

This is example data and does not reflect actual experimental results.